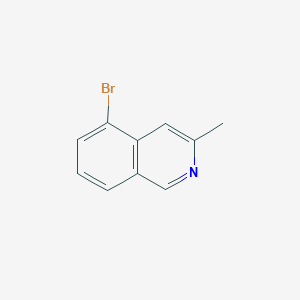

5-Bromo-3-methylisoquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Bromo-3-methylisoquinoline is a chemical compound with the formula C10H8BrN . It is used in laboratory chemicals and for the manufacture of substances for scientific research and development .

Synthesis Analysis

The synthesis of this compound involves various processes. One such process involves the condensation of 5-bromo-3-hydrazonoindolin-2-one and 7-formyl-8-hydroxy-2-methylquinoline . The Schiff base ligand 5-bromo-3-(((8-hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one (BHMQMHI) was prepared via this method .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various tools and techniques . These tools can provide a 3D model of the molecule, which can be useful in understanding its properties and interactions.

Chemical Reactions Analysis

The chemical reactions involving this compound can be complex and varied. For instance, it can participate in reactions with other compounds to form new substances . More detailed information about these reactions would require specific experimental data.

Physical And Chemical Properties Analysis

This compound has a molecular weight of 222.08 . It has 12 heavy atoms and 10 aromatic heavy atoms . It has a molar refractivity of 54.41 and a topological polar surface area of 12.89 Ų . It is soluble, with a solubility of 0.0319 mg/ml .

Scientific Research Applications

1. Organometallic Chemistry and Supramolecular Complexes

5-Bromo-3-methylisoquinoline and related compounds have been studied in the context of organometallic chemistry. For instance, the reaction of various heteroaryl compounds, including 3-methylisoquinoline, with palladium(II) and platinum(II) bis(phosphane) complexes was explored. This study highlighted the influence of α-substituents on the heteroaryl ring on the formation of mono- and bis-heteroaryl-containing products, crucial for understanding the dynamics of noncovalent supramolecular complexes (Fuss et al., 1999).

2. Synthesis of Water-Soluble PARP Inhibitors

Research on the synthesis of 3-substituted analogues of 5-aminoisoquinolin-1-one, a water-soluble inhibitor of poly(ADP-ribose)polymerase-1 (PARP-1), has included the study of 5-amino-3-methylisoquinolin-1-one. These compounds have shown potential in drug design due to their enhanced potency compared to the lead compound 5-AIQ (Woon et al., 2013).

3. Bioreductively Activated Prodrug Systems

The compound 5-bromoisoquinolin-1-one has been used in the development of bioreductively activated prodrug systems. Such systems are designed for selective drug delivery to hypoxic tissues, with the biomimetic reduction effecting the release of the active drug (Parveen et al., 1999).

4. Heterocyclic Compound Synthesis

In heterocyclic compound synthesis, this compound and its derivatives have been used in the synthesis of complex organic compounds. For example, an alternative synthesis of "Isocularine" was achieved through an intramolecular Ullmann reaction of a related bromoisoquinoline compound, demonstrating the versatility of these molecules in organic synthesis (Kametani et al., 1972).

5. Antineoplastic Activity Research

Research in the field of antineoplastic agents has also seen the use of derivatives of this compound. These compounds have been evaluated for their antineoplastic activity, demonstrating potential therapeutic applications in treating cancer (Liu et al., 1995).

6. Development of Novel Synthetic Methods

The use of this compound in developing new synthetic methods has been explored, particularly in the synthesis of pyrrolo[2,1-a]isoquinolines. This work provides insights into novel approaches for creating structurally diverse and potentially bioactive compounds (Voskressensky et al., 2010).

Safety and Hazards

5-Bromo-3-methylisoquinoline is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

Isoquinolines and their derivatives, to which 5-bromo-3-methylisoquinoline belongs, are known to interact with various biological targets .

Mode of Action

It’s worth noting that isoquinolines often interact with their targets through various mechanisms, influencing cellular processes .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is a permeant of the blood-brain barrier . It is also known to inhibit certain cytochrome P450 enzymes, which could impact its metabolism .

properties

IUPAC Name |

5-bromo-3-methylisoquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c1-7-5-9-8(6-12-7)3-2-4-10(9)11/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYWCKIAWFQINJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC=C2Br)C=N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide](/img/structure/B2720139.png)

![1-(6-Bromo-1H-benzo[d]imidazol-2-yl)ethanone](/img/structure/B2720140.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2720142.png)

![2-Chloro-N-[2-[4-chloro-3-(trifluoromethyl)pyrazol-1-yl]ethyl]acetamide](/img/structure/B2720144.png)

![1-Methyl-3-[2-(1-methylimidazol-4-yl)ethyl]thiourea](/img/structure/B2720145.png)

![[5-(3-Chlorophenyl)-7-{[(4-ethenylphenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2720146.png)

![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)isoquinolin-1(2H)-one](/img/structure/B2720149.png)

![5-benzyl-N-(2-(cyclohex-1-en-1-yl)ethyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2720150.png)

![8-((4-Acetylphenyl)sulfonyl)-3-(3-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2720157.png)

![[(2S,5S)-5-(Hydroxymethyl)pyrrolidin-2-yl]methanol;hydrochloride](/img/structure/B2720159.png)

![2-[6-(tert-butylsulfonyl)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2720162.png)